molecular formula C27H26ClN3O2S B2955579 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one CAS No. 689759-71-5

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2955579
CAS No.: 689759-71-5
M. Wt: 492.03
InChI Key: KMCMLRFGHUGECW-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a morpholine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form a Schiff base, which is then cyclized to form the quinazolinone ring.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the quinazolinone intermediate.

    Attachment of the 4-Chlorophenylmethyl Group: The 4-chlorophenylmethyl group can be attached via a nucleophilic substitution reaction using a suitable chloromethylating agent.

    Addition of the 2-Phenylethyl Group: The 2-phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chloromethylating agents for nucleophilic substitution, alkylating agents for Friedel-Crafts alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4-one, share structural similarities.

    Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine-4-carboxamide, exhibit similar chemical properties.

    Chlorophenylmethyl Derivatives: Compounds with a 4-chlorophenylmethyl group, such as 4-chlorobenzyl chloride, have related chemical reactivity.

Uniqueness

The uniqueness of 2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one lies in its combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c28-22-8-6-21(7-9-22)19-34-27-29-25-11-10-23(30-14-16-33-17-15-30)18-24(25)26(32)31(27)13-12-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCMLRFGHUGECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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